molecular formula C17H18N2O4 B4572507 N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide

N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide

Cat. No.: B4572507
M. Wt: 314.34 g/mol
InChI Key: SAGBFJRTNVTQMJ-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 402. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analysis and Detection

Research has focused on the analysis of N-methoxybenzyl-methoxyphenylethylamine (NBOMe) derivatives, a class of designer hallucinogenic drugs, including their detection on blotter paper using advanced analytical techniques. These studies aim to identify and quantify these compounds due to their abuse potential and associated health risks (Poklis et al., 2015).

Corrosion Inhibition

The ethylenediamine derivatives, including those related to N-(3-methoxybenzyl)-N'-(2-methoxyphenyl)ethanediamide, have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. Such research offers insights into their potential applications in protecting industrial materials (Agrawal et al., 2004).

Metabolic Profiling

Metabolic profile studies of NBOMe derivatives, including the investigation of human liver microsome reactions, have been conducted to understand their biotransformation. This research is crucial for identifying metabolic markers for forensic and toxicological analysis (Seo et al., 2018).

Synthetic Methodologies

Studies have also explored the synthesis and structural characterization of N-methoxybenzyl derivatives of phenethylamine drugs, aiming to understand their chemical properties and potential applications in various fields (Zuba & Sekuła, 2013).

Pharmacology and Toxicology

Research into the neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines, including those related to this compound, has been conducted to understand their interaction with serotonin receptors and potential toxicological impacts (Eshleman et al., 2018).

Cardiotropic Effects

The adverse cardiac effects of certain N-methoxybenzyl derivatives have been evaluated in vitro and in vivo, providing important data on their safety profile and mechanisms of toxicity (Yoon et al., 2019).

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-22-13-7-5-6-12(10-13)11-18-16(20)17(21)19-14-8-3-4-9-15(14)23-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAGBFJRTNVTQMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)C(=O)NC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.